molecular formula C6H10N2O4 B067167 (2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid CAS No. 171336-79-1

(2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid

Cat. No. B067167
M. Wt: 174.15 g/mol
InChI Key: XZFMJVJDSYRWDQ-BBIVZNJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid, commonly known as L-AP4, is a synthetic amino acid analog that acts as an agonist of the metabotropic glutamate receptor subtype 4 (mGluR4). It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism Of Action

L-AP4 acts as an agonist of the (2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid receptor, which is predominantly expressed in the presynaptic terminals of neurons in the central nervous system. Activation of (2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid by L-AP4 leads to a decrease in the release of glutamate, the primary excitatory neurotransmitter in the brain. This results in a reduction in neuronal excitability and synaptic transmission, which may have therapeutic implications for various neurological disorders.

Biochemical And Physiological Effects

L-AP4 has been shown to have a range of biochemical and physiological effects in various animal models. These include a reduction in the release of glutamate and other neurotransmitters, an increase in the activity of antioxidant enzymes, and a decrease in the production of inflammatory cytokines. L-AP4 has also been shown to have neuroprotective effects in various models of neuronal injury and degeneration.

Advantages And Limitations For Lab Experiments

One advantage of using L-AP4 in laboratory experiments is its specificity for the (2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid receptor, which allows for targeted modulation of glutamatergic neurotransmission. However, one limitation is that L-AP4 has a relatively short half-life and may require continuous administration to maintain its effects.

Future Directions

There are several potential future directions for research on L-AP4. These include further investigation of its therapeutic potential in various neurological disorders, as well as its role in regulating synaptic plasticity and neuronal development. Additionally, there is a need for the development of more stable and potent analogs of L-AP4 for use in both laboratory experiments and potential clinical applications.

Synthesis Methods

The synthesis of L-AP4 involves the condensation of L-glutamic acid with 2-amino-4-pyrrolidone-2-carboxylic acid (APC) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then deprotected and purified to obtain the final product.

Scientific Research Applications

L-AP4 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, epilepsy, and neuropathic pain. It has also been investigated for its potential role in regulating synaptic transmission and plasticity in the central nervous system.

properties

CAS RN

171336-79-1

Product Name

(2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

(2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid

InChI

InChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,6+/m0/s1

InChI Key

XZFMJVJDSYRWDQ-BBIVZNJYSA-N

Isomeric SMILES

C1[C@H](NC[C@]1(C(=O)O)N)C(=O)O

SMILES

C1C(NCC1(C(=O)O)N)C(=O)O

Canonical SMILES

C1C(NCC1(C(=O)O)N)C(=O)O

synonyms

2,4-Pyrrolidinedicarboxylicacid,4-amino-,(2S-cis)-(9CI)

Origin of Product

United States

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